(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of hydrazine, thiazole, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylhydrazine, 4-methoxyphenylthiazole, and pyrazolone derivatives. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous flow systems to ensure consistent product quality. The purification steps often include recrystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and thiazole moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in the starting materials.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in preliminary studies for its ability to interact with specific proteins and enzymes.
Medicine
Medically, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
The uniqueness of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C20H16ClN5O2S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16ClN5O2S/c1-12-18(24-23-15-7-5-14(21)6-8-15)19(27)26(25-12)20-22-17(11-29-20)13-3-9-16(28-2)10-4-13/h3-11,25H,1-2H3 |
InChI Key |
VUWYIOAPEXUUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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